Technical Guide: Fmoc-3-nitro-L-tyrosine (CAS 136590-09-5)
Technical Guide: Fmoc-3-nitro-L-tyrosine (CAS 136590-09-5)
Advanced Protocols for Peptide Synthesis and Chemical Biology Applications [1]
Executive Summary
Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO₂)-OH) is a specialized amino acid building block used in the synthesis of peptides to probe oxidative stress, protein-protein interactions, and post-translational modifications. Unlike canonical tyrosine, the 3-nitro derivative features a significantly perturbed pKa (~7.2 vs. 10.0 for Tyr), rendering the phenolic hydroxyl group distinct in its reactivity and spectral properties.
This guide details the physicochemical properties, solid-phase peptide synthesis (SPPS) integration, and the "latent" utility of the nitro group as a precursor for site-specific 3-aminotyrosine generation—a critical workflow for chemoselective bioconjugation.
Chemical & Physical Profile
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-nitro-L-tyrosine |
| CAS Number | 136590-09-5 |
| Molecular Formula | C₂₄H₂₀N₂O₂ |
| Molecular Weight | 448.43 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Purity (HPLC) | ≥ 98.0% |
| Chirality | L-Enantiomer (ee ≥ 99%) |
| pKa (Phenolic OH) | ~7.2 (Due to electron-withdrawing -NO₂ group) |
| Storage | +2°C to +8°C, Desiccated, Protect from light |
Technical Deep Dive: The Nitro-Tyrosine Moiety
The utility of Fmoc-Tyr(3-NO₂)-OH extends beyond simple sequence insertion. The ortho-nitro group exerts a strong electron-withdrawing effect (Inductive and Resonance), which stabilizes the phenolate anion.
The "Unprotected" Phenol Strategy
In standard Fmoc SPPS, Tyrosine side chains require tert-butyl (tBu) protection to prevent O-acylation during coupling. However, Fmoc-Tyr(3-NO₂)-OH is frequently supplied and used with a free phenolic hydroxyl .
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Mechanism: The nitro group deactivates the nucleophilicity of the phenol oxygen. While the pKa is lower (making it easier to deprotonate by bases like piperidine), the resulting phenolate is resonance-stabilized and sterically hindered, significantly reducing the rate of side-chain acylation compared to native Tyrosine.
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Risk Mitigation: For long sequences or high-value synthesis, "soft" bases (e.g., lower concentrations of piperidine or use of piperazine) and highly efficient coupling reagents (e.g., HATU/HOAt) are recommended to minimize exposure times.
Application 1: Solid Phase Peptide Synthesis (SPPS)[5][6]
Workflow Visualization
The following diagram illustrates the integration of Fmoc-Tyr(3-NO₂)-OH into a standard SPPS cycle, highlighting the critical decision point for post-synthetic reduction.
Figure 1: SPPS workflow for Fmoc-Tyr(3-NO₂)-OH insertion and optional downstream reduction.
Standard Coupling Protocol
Reagents:
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Fmoc-Tyr(3-NO₂)-OH (3-4 equivalents relative to resin loading)
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Activator: HATU or HCTU (3.9 equivalents)
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Base: DIPEA (8 equivalents)
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Solvent: Anhydrous DMF
Procedure:
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Dissolution: Dissolve Fmoc-Tyr(3-NO₂)-OH and HATU in minimal DMF.
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Activation: Add DIPEA to the amino acid solution. The solution may turn yellow due to partial phenolate formation; this is normal.
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Coupling: Add the activated mixture to the resin immediately. Shake/vortex for 45–60 minutes at room temperature.
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Note: Extended coupling times (>2 hours) should be avoided to prevent potential O-acylation of the unprotected phenol.
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Monitoring: Verify coupling efficiency via Kaiser test (qualitative) or micro-cleavage HPLC (quantitative).
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Washing: Drain and wash resin with DMF (3x) and DCM (3x).
Application 2: Post-Synthetic Modification (The "Switch")
Fmoc-Tyr(3-NO₂)-OH serves as a "masked" aniline. The nitro group is stable to TFA cleavage but can be reduced to an amine (3-aminotyrosine, 3-AT).[2] This amine has a pKa ~4.7, making it uniquely nucleophilic at acidic pH compared to the N-terminal amine (pKa ~8) and Lysine (pKa ~10.5).
On-Resin Reduction Protocol (Nitro → Amino)
This method is preferred over solution-phase reduction to avoid purification difficulties.
Reagents:
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Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
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Solvent: DMF/Phenol/Water (Standard) or DMF/AcOH
Step-by-Step:
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Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
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Reaction Cocktail: Prepare a 1M solution of SnCl₂·2H₂O in DMF.
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Incubation: Add the reducing solution to the resin. Shake at room temperature for 2–4 hours.
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Visual Check: The resin color often shifts from yellow (nitro) to colorless/light beige (amine).
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Washing: Wash extensively with DMF (5x), MeOH (3x), and DCM (3x) to remove tin salts.
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Result: The residue is now 3-Amino-Tyrosine (Tyr(3-NH₂)).
Chemoselective Labeling
The generated 3-aminotyrosine can be selectively labeled with fluorophores or affinity tags at pH 5.0–5.5 using activated esters (NHS-esters). At this pH, the N-terminal amine and Lysines are protonated (unreactive), while the aniline of 3-AT remains nucleophilic.
Quality Control & Handling
Analytical Verification
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HPLC: Fmoc-Tyr(3-NO₂)-OH is more hydrophobic than native Tyr. On C18 columns, it typically elutes later than Fmoc-Tyr-OH.
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UV/Vis: The nitro-tyrosine chromophore exhibits a characteristic absorbance at ~365 nm (pH dependent), which can be used for concentration determination (ε ≈ 4000 M⁻¹cm⁻¹ at pH > 8).
Stability
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Light Sensitivity: Nitro-aromatics are susceptible to photodecomposition. Store in amber vials.
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Hygroscopic Nature: Store under inert gas (Argon/Nitrogen) if possible, though standard desiccated storage at 4°C is sufficient for short-term use.
References
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PubChem. Fmoc-3-nitro-L-tyrosine | C24H20N2O7.[1] National Library of Medicine.[1] Available at: [Link]
- Souza, J. M., et al. (2008). Protein tyrosine nitration: Functional alteration or just a biomarker? Free Radical Biology and Medicine.
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Safe Work Australia / Carl Roth. Safety Data Sheet: 3-Nitro-L-tyrosine. Available at: [Link]
